molecular formula C10H12O2 B3050776 Methyl (2S)-2-phenylpropanoate CAS No. 28645-07-0

Methyl (2S)-2-phenylpropanoate

Cat. No. B3050776
Key on ui cas rn: 28645-07-0
M. Wt: 164.2 g/mol
InChI Key: DZIQUZJSNSZOCH-QMMMGPOBSA-N
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Patent
US04614825

Procedure details

2-Phenylpropionic acid (8.4 g, 56 mmol) in methanol (180 ml) and concentrated H2SO4 (2 ml) were heated at reflux for 4 hours. The reaction was cooled down to room temperature and concentrated in vacuo (~30 ml), which was poured into ice water (~100 ml). The products were extracted with Et2O (150 ml×3), which was washed with saturated NaHCO3, H2O and dried over MgSO4. Filtration and evaporation of solvent yielded a yellow oil (8.9 g), which was distilled to give a colorless oil (8.34 g, 51 mmol, 91%, b.p. 73° C./1.5 mm Hg).
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([CH3:11])[C:8]([OH:10])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:12]O>OS(O)(=O)=O>[C:1]1([CH:7]([CH3:11])[C:8]([O:10][CH3:12])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)O)C
Name
Quantity
180 mL
Type
reactant
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo (~30 ml), which
ADDITION
Type
ADDITION
Details
was poured into ice water (~100 ml)
EXTRACTION
Type
EXTRACTION
Details
The products were extracted with Et2O (150 ml×3), which
WASH
Type
WASH
Details
was washed with saturated NaHCO3, H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation of solvent

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04614825

Procedure details

2-Phenylpropionic acid (8.4 g, 56 mmol) in methanol (180 ml) and concentrated H2SO4 (2 ml) were heated at reflux for 4 hours. The reaction was cooled down to room temperature and concentrated in vacuo (~30 ml), which was poured into ice water (~100 ml). The products were extracted with Et2O (150 ml×3), which was washed with saturated NaHCO3, H2O and dried over MgSO4. Filtration and evaporation of solvent yielded a yellow oil (8.9 g), which was distilled to give a colorless oil (8.34 g, 51 mmol, 91%, b.p. 73° C./1.5 mm Hg).
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([CH3:11])[C:8]([OH:10])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:12]O>OS(O)(=O)=O>[C:1]1([CH:7]([CH3:11])[C:8]([O:10][CH3:12])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)O)C
Name
Quantity
180 mL
Type
reactant
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo (~30 ml), which
ADDITION
Type
ADDITION
Details
was poured into ice water (~100 ml)
EXTRACTION
Type
EXTRACTION
Details
The products were extracted with Et2O (150 ml×3), which
WASH
Type
WASH
Details
was washed with saturated NaHCO3, H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation of solvent

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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